molecular formula C5H5N3S2 B188920 4-Amino-2-(methylthio)thiazole-5-carbonitrile CAS No. 39736-28-2

4-Amino-2-(methylthio)thiazole-5-carbonitrile

Cat. No. B188920
CAS RN: 39736-28-2
M. Wt: 171.2 g/mol
InChI Key: USUFPYSYQQCDED-UHFFFAOYSA-N
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Patent
US09434731B2

Procedure details

2.7 g (15.8 mmol) of 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile were dissolved in 500 ml of dichloromethane, and 12 g (34.7 mmol) of 50% strength 3-chloroperbenzoic acid were added. The mixture was stirred at RT for 30 min. 6 ml of DMSO were added, and the reaction mixture was washed with saturated sodium bicarbonate solution and water. The organic phase was dried over magnesium sulfate and concentrated on a rotary evaporator. This gave 2.2 g (46% of theory) of the product as a solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=C(SC)[S:5][C:6]=1[C:7]#[N:8].ClC1C=CC=C(C(OO)=[O:19])C=1.[CH3:22][S:23]([CH3:25])=[O:24]>ClCCl>[NH2:1][C:2]1[N:3]=[C:22]([S:23]([CH3:25])(=[O:19])=[O:24])[S:5][C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC=1N=C(SC1C#N)SC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1N=C(SC1C#N)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.